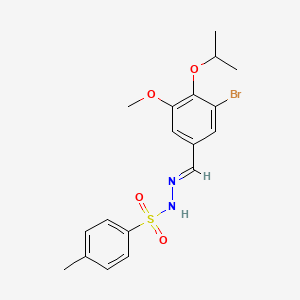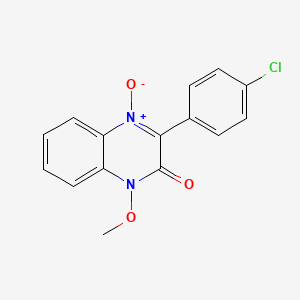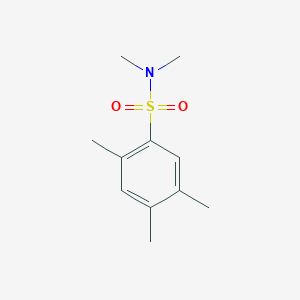![molecular formula C21H18ClNO3 B5699420 N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide, also known as BPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPCA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exert its biological activities by modulating various biochemical and physiological processes in the body. For example, N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in the development of inflammatory diseases. N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has also been found to induce apoptosis in cancer cells by activating various cellular pathways involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information on the long-term effects of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide on human health, as most studies have been conducted in vitro or in animal models.
Direcciones Futuras
- Further studies are needed to elucidate the mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide and its potential therapeutic targets.
- Clinical trials are needed to evaluate the safety and efficacy of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in humans.
- Studies are needed to investigate the potential use of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in combination with other drugs for the treatment of inflammatory diseases and cancer.
- Further studies are needed to investigate the potential use of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide as a diagnostic tool for cancer detection.
- Studies are needed to investigate the potential use of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in other areas of medicine, such as neurology and psychiatry.
Métodos De Síntesis
The synthesis of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with 3-chlorophenol in the presence of a base to form 4-(benzyloxy)phenyl 3-chlorophenyl ether. Finally, the ether is reacted with chloroacetic acid in the presence of a base to form N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Studies have shown that N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases such as arthritis. N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has also been found to exhibit analgesic properties by blocking the transmission of pain signals in the nervous system.
In addition, N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exhibit anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Studies have shown that N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-4-8-20(13-17)26-15-21(24)23-18-9-11-19(12-10-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWHLUNAZQPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)





